Cas no 5973-53-5 (Benzenamine, N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
5973-53-5 structure
Product Name:Benzenamine, N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:5973-53-5
MF:C12H14F3N3O4
MW:321.25247335434
CID:335320
PubChem ID:478798
Update Time:2025-04-19
Benzenamine, N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- 2,6-dinitro-N-pentan-3-yl-4-(trifluoromethyl)aniline
- N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- DTXSID30333050
- (Dinitro-trifluoromethyl-phenyl)-(1-ethyl-propyl)-amine
- UASSGOXNPFOKPH-UHFFFAOYSA-N
- 5973-53-5
- SCHEMBL11204272
-
- Inchi: 1S/C12H14F3N3O4/c1-3-8(4-2)16-11-9(17(19)20)5-7(12(13,14)15)6-10(11)18(21)22/h5-6,8,16H,3-4H2,1-2H3
- InChI-sleutel: UASSGOXNPFOKPH-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC(CC)CC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 321.09364042g/mol
- Monoisotopische massa: 321.09364042g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 380
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 104Ų
Benzenamine, N-(1-ethylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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